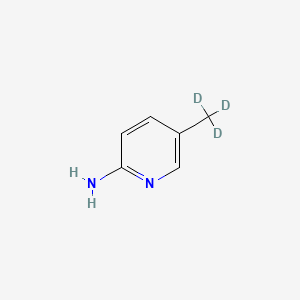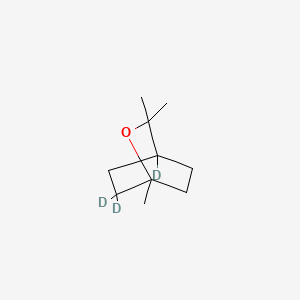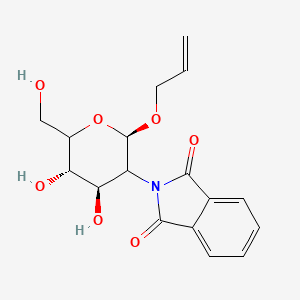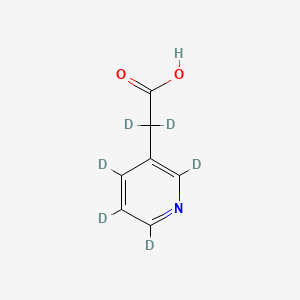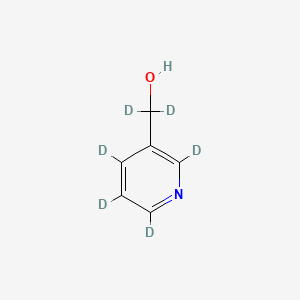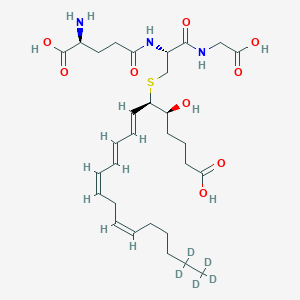
Leukotriene C4-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
白三烯C4-d5是白三烯C4的氘标记类似物。白三烯C4是一种半胱氨酰白三烯,由谷胱甘肽与白三烯A4结合生成,由白三烯C4合酶催化。 该化合物主要用作气相色谱法或液相色谱-质谱法定量白三烯C4的内标 .
作用机制
白三烯C4-d5通过与半胱氨酰白三烯受体(CYSLTR1和CYSLTR2)结合发挥其作用。这种结合触发了一系列分子事件,导致支气管收缩、血管通透性增加以及炎症介质的释放。 这些作用促成了哮喘和过敏性鼻炎等疾病的发病机制 .
生化分析
Biochemical Properties
Leukotriene C4-d5 is produced by the 5-lipoxygenase (5-LO) enzyme from arachidonic acid (AA) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is the product of the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . The nature of these interactions involves the regulation of various metabolic and physiological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle . It also promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds at different affinities to two G-protein coupled receptors: CYSLTR1 and CYSLTR2, triggering pulmonary vasoconstriction and bronchoconstriction .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a part of the 5-lipoxygenase pathway of arachidonic acid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, the MRP1 transporter secretes cytosolic this compound .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, this compound synthase is distributed in the outer nuclear membrane and peripheral endoplasmic reticulum but is excluded from the inner nuclear membrane .
准备方法
合成路线与反应条件
白三烯C4-d5是通过在白三烯C4的特定位置(19、19'、20、20'和20)引入五个氘原子合成的。 合成过程包括在白三烯C4合酶的催化作用下,谷胱甘肽与白三烯A4发生催化结合 .
工业生产方法
白三烯C4-d5的工业生产通常涉及使用高纯度氘代试剂和先进的色谱技术,以确保在所需位置引入氘原子。 然后将该化合物纯化并配制成乙醇或其他合适的溶剂中的溶液 .
化学反应分析
反应类型
白三烯C4-d5会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的代谢产物。
还原: 还原反应可以修饰分子中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 反应通常在受控条件下进行,以确保特异性和产率 .
主要形成的产物
从这些反应中形成的主要产物包括白三烯C4-d5的各种氧化、还原和取代衍生物。 这些衍生物通常用于进一步研究和分析应用 .
科学研究应用
白三烯C4-d5由于其作为定量白三烯C4的内标的作用,被广泛应用于科学研究中。其应用包括:
化学: 用于分析化学中精确定量各种样品中的白三烯C4。
生物学: 用于研究白三烯在生物过程中的作用,例如炎症和免疫反应。
医学: 用于医学研究以了解哮喘和过敏反应等疾病的病理生理学。
相似化合物的比较
类似化合物
白三烯C4-d5与其他半胱氨酰白三烯相似,包括:
- 白三烯C4
- 白三烯D4
- 白三烯E4
- 白三烯F4
独特性
白三烯C4-d5的独特性在于其氘标记,使其成为质谱法定量分析的理想内标。 这种标记提高了分析测量的准确性和精确性,使其与其他半胱氨酰白三烯区分开来 .
属性
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVDXQDILPJIG-IHTYDPOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
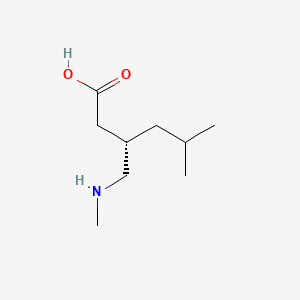
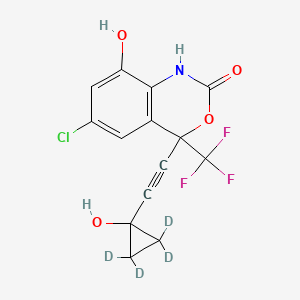
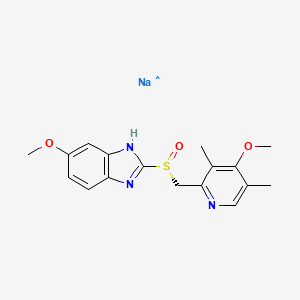
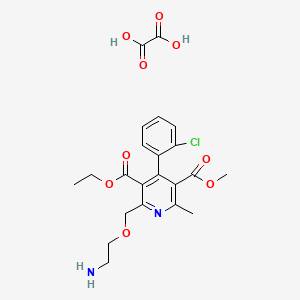
![4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine](/img/structure/B564263.png)
